USP7 Enzymatic Potency Advantage Over Structural Analog P22077
In biochemical deubiquitinase assays, P005091 inhibits USP7 with an EC₅₀ of 4.2 µM, whereas its closest structural analog P22077 yields an IC₅₀/EC₅₀ of 8.0–8.6 µM under comparable conditions . The ~2-fold potency differential means that P005091 achieves equivalent target engagement at roughly half the concentration, directly impacting dose–response experimental design and off-target risk at a given test concentration .
| Evidence Dimension | USP7 enzymatic inhibition potency |
|---|---|
| Target Compound Data | EC₅₀ = 4.2 µM (USP7) |
| Comparator Or Baseline | P22077: IC₅₀ = 8.0–8.6 µM (USP7) |
| Quantified Difference | P005091 is ~1.9–2.0× more potent on a molar basis |
| Conditions | Biochemical deubiquitinase assay; recombinant USP7; referenced values from multiple independent supplier datasheets and primary literature |
Why This Matters
Procurement of P005091 over P22077 enables consistent target engagement at lower compound concentrations, reducing vehicle-related artifacts in cell-based assays.
